2-chloro-N-[3-(propionylamino)phenyl]benzamide
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Overview
Description
"2-chloro-N-[3-(propionylamino)phenyl]benzamide" is a chemical compound with potential interest in various scientific fields due to its unique structural and chemical properties. Although direct research on this specific compound may be limited, studies on similar compounds provide valuable insights into its possible characteristics and behaviors.
Synthesis Analysis
The synthesis of closely related benzamides typically involves reactions between amines and acid chlorides or esters under controlled conditions. For example, one study describes the synthesis of substituted benzamides and quinazolin-4(3H)-ones, suggesting methods that could be applicable to the target compound (Mohebat, Raja, & Mohammadian, 2015).
Molecular Structure Analysis
Crystal structure analysis through X-ray diffraction is a common approach to understanding the molecular structure of benzamides. A study on a similar compound, "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide," provides insights into its crystal structure, which could offer parallels to the target compound's structural characteristics (Li, Wang, Li, & Song, 2008).
Chemical Reactions and Properties
The reactivity of benzamides like the target compound often involves interactions with nucleophiles and electrophiles, depending on the substituents' nature and position. The synthesis and reactions of closely related compounds suggest that "2-chloro-N-[3-(propionylamino)phenyl]benzamide" might undergo similar chemical transformations.
Physical Properties Analysis
The physical properties of benzamides, such as melting points, solubility, and crystallinity, can be inferred from related compounds. For instance, studies on the synthesis and characterization of similar benzamides detail their crystalline nature and physical characteristics, which may relate to the target compound (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with biological molecules, can be assessed through computational and experimental methods. For example, density functional theory (DFT) calculations provide insights into the electronic structure and potential reactivity of benzamides (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[3-(propanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPZBOZZQOKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(propionylamino)phenyl]benzamide |
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